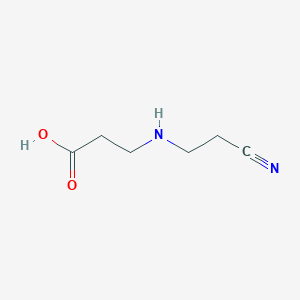

N-(2-Cyanoethyl)-beta-alanine

Description

Historical Perspectives on Cyanoethylation Reactions and β-Amino Acid Conjugates in Academic Inquiry

The synthesis of N-(2-Cyanoethyl)-beta-alanine is fundamentally rooted in the chemical process of cyanoethylation. This reaction, which involves the addition of acrylonitrile (B1666552) to compounds containing a labile hydrogen atom, has been a subject of academic and industrial research for many decades. taylorandfrancis.comgoogle.com Historically, the reaction required a strongly alkaline catalyst and was applied to a variety of substrates, including amines, alcohols, and ketones. taylorandfrancis.comgoogle.com The cyanoethylation of an amino acid like β-alanine proceeds via a nucleophilic addition (a Michael-type addition) of the amino group to the carbon-carbon double bond of acrylonitrile. nih.gov

Concurrently, scientific inquiry into β-amino acids and their conjugates has a rich history. Early studies recognized that incorporating β-amino acids into peptides could confer resistance to proteolytic degradation, a significant advantage over natural peptides composed exclusively of α-amino acids. researchgate.netrsc.org Researchers hypothesized that the conformational flexibility of β-amino acid oligomers, or β-peptides, could lead to the formation of stable, ordered secondary structures, distinct from the α-helices and β-sheets of proteins. scirp.org This foundational work established β-amino acid derivatives not merely as structural variants, but as a class of compounds with the potential for creating novel biomaterials and therapeutic agents with enhanced stability and unique biological functions. researchgate.netrsc.org

Contemporary Significance within Organic Synthesis and Chemical Biology Research Paradigms

In modern organic synthesis, this compound serves as a versatile precursor for more elaborate molecules. ontosight.ai The dual functionality of the molecule is a key asset. The cyano group can be subjected to a variety of chemical reactions, including reduction to an amine or hydrolysis to a carboxylic acid, thereby extending the molecular scaffold. This makes it a valuable intermediate in multi-step syntheses aimed at producing complex target molecules for pharmaceuticals or material science. ontosight.aiontosight.ai

The significance of this compound extends into the dynamic field of chemical biology, which seeks to probe and manipulate biological systems using chemical tools. tu-dresden.de β-Amino acid derivatives are central to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties like enhanced metabolic stability. nih.gov The incorporation of residues like this compound into peptide sequences can influence their conformation and biological activity. acs.org Furthermore, the cyanoethyl group can act as a convenient capping group in the synthesis of molecular scaffolds designed to mimic protein secondary structures, such as β-sheets. acs.org This control over molecular architecture is crucial for developing functional reagents that can interact selectively with biological targets like proteins and enzymes. tu-dresden.de

Table 1: Physicochemical Properties of this compound and a Related Derivative This table is generated based on data for similar compounds, as specific experimental data for this compound is not available in the provided search results. Properties are computationally predicted.

| Property | Value (for beta-Alanine (B559535), N-(2-cyanoethyl)-N-phenyl-, methyl ester) | Reference |

| Molecular Formula | C13H16N2O2 | nih.gov |

| Molecular Weight | 232.28 g/mol | nih.gov |

| XLogP3-AA | 1.6 | nih.gov |

| IUPAC Name | methyl 3-[N-(2-cyanoethyl)anilino]propanoate | nih.gov |

Conceptual Frameworks for Investigating Novel β-Alanine Derivatives in Scientific Disciplines

The investigation of novel β-alanine derivatives, including this compound, is driven by several key conceptual frameworks. A primary approach involves the systematic modification of the β-alanine scaffold to generate libraries of compounds with diverse functionalities. ontosight.aiontosight.ai This strategy allows researchers to explore structure-activity relationships, identifying how specific chemical modifications influence a compound's physical properties and biological interactions. acs.orgontosight.ai

One powerful application of this framework is in materials science, where β-alanine derivatives have been used to create novel stationary phases for liquid chromatography. acs.org By grafting a strategically designed derivative onto a silica (B1680970) support, researchers can develop columns with unique separation capabilities based on a combination of polar and nonpolar interactions. acs.org

In medicinal chemistry and drug discovery, the focus is on designing β-amino acid-containing molecules that can act as potent and selective therapeutic agents. researchgate.netresearchgate.net Because β-peptides can form stable, predictable secondary structures and are resistant to degradation by proteases, they are excellent candidates for mimicking the bioactive conformations of natural peptides or for inhibiting protein-protein interactions. scirp.orgresearchgate.netacs.org The overarching goal is to create derivatives with improved bioavailability, specificity, and potency for various medical applications. ontosight.ai The study of these novel compounds often involves a combination of chemical synthesis, conformational analysis using techniques like NMR spectroscopy, and biological assays to evaluate their function. scirp.orgacs.org

Table 2: Potential Chemical Transformations of the Cyanoethyl Group This table outlines general reactions applicable to the nitrile functional group present in this compound.

| Reaction Type | Reagents (Examples) | Product Functional Group | Significance in Synthesis |

| Reduction | Lithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (e.g., H2/Raney Nickel) | Primary Amine (-CH2-NH2) | Introduces a new basic site, allows for further derivatization at the nitrogen. |

| Hydrolysis (Acidic or Basic) | H3O+ or OH- followed by workup | Carboxylic Acid (-COOH) | Converts the cyanoethyl arm into a propanoic acid chain, creating a dicarboxylic acid derivative. |

| Addition of Grignard Reagents | RMgX followed by hydrolysis | Ketone | Forms a new carbon-carbon bond, leading to the synthesis of keto-derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-3-1-4-8-5-2-6(9)10/h8H,1-2,4-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDMURQYWZFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Derivatization Strategies for N 2 Cyanoethyl Beta Alanine

Chemical Synthesis Protocols and Mechanistic Elucidation

The primary route for the synthesis of N-(2-Cyanoethyl)-beta-alanine involves the cyanoethylation of β-alanine. This reaction is typically achieved through a Michael addition, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org

Exploration of Michael Addition Pathways for Stereoselective and Regioselective Cyanoethylation of β-Alanine

The Michael addition of β-alanine to acrylonitrile (B1666552) serves as the fundamental reaction for synthesizing this compound. This reaction involves the nucleophilic attack of the amino group of β-alanine on the β-carbon of the electron-deficient alkene in acrylonitrile. acs.org The regioselectivity of this reaction is inherently high, with the nucleophilic nitrogen atom selectively attacking the β-position of the α,β-unsaturated nitrile.

While β-alanine itself is achiral, the introduction of chiral auxiliaries or catalysts can, in principle, be explored to achieve stereoselective cyanoethylation if a chiral center is present in the β-alanine backbone or if subsequent reactions create one. However, for the synthesis of the parent this compound, stereoselectivity is not a primary concern.

The reaction mechanism for the Michael addition on the nitrogen atom of a coordinated amino acid moiety has been proposed to proceed by replacing the amino hydrogen atom(s). acs.org Metal complexes of amino acids, such as bis(amino acidato)metal(II) complexes, have been shown to undergo Michael addition with acrylonitrile to yield mono- and disubstituted products. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity in Laboratory Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The choice of solvent, temperature, reaction time, and the use of catalysts can significantly influence the outcome of the synthesis. For instance, in solid-phase peptide synthesis, optimizing the synthesis protocol is crucial to maximize the efficiency of correct coupling and minimize side reactions, which directly impacts the purity and yield of the final product. gyrosproteintechnologies.com

Key parameters for optimization include:

Solvent: The choice of solvent can affect the solubility of reactants and influence the reaction rate.

Temperature: Controlling the temperature is crucial to manage the reaction kinetics and minimize the formation of byproducts.

Catalyst: While the Michael addition can proceed without a catalyst, base catalysts are often employed to enhance the reaction rate. The selection of an appropriate catalyst is critical to avoid unwanted side reactions.

Table 1: Factors Influencing Yield and Purity in this compound Synthesis

| Parameter | Effect on Yield and Purity | Optimization Strategies |

| Solvent | Affects solubility of reactants and reaction rate. | Screen various polar and non-polar solvents to find the optimal medium. |

| Temperature | Influences reaction kinetics and byproduct formation. | Conduct reactions at different temperatures to identify the ideal balance between reaction rate and selectivity. |

| Catalyst | Can enhance reaction rate but may also promote side reactions. | Evaluate different base catalysts (e.g., organic bases, inorganic bases) and their concentrations. |

| Reactant Ratio | Stoichiometry of β-alanine to acrylonitrile can impact the extent of mono- versus di-substitution. | Vary the molar ratio of reactants to favor the formation of the desired monosubstituted product. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time may increase byproduct formation. | Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction duration. |

Analysis of Side Reactions and Development of Strategies for Byproduct Mitigation

The primary side reaction in the cyanoethylation of β-alanine is the formation of the disubstituted product, N,N-bis(2-cyanoethyl)-beta-alanine. This occurs when the initially formed this compound undergoes a second Michael addition with another molecule of acrylonitrile. acs.org The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants, typically by using an excess of β-alanine relative to acrylonitrile.

Another potential side reaction is the polymerization of acrylonitrile, which can be initiated by basic catalysts. Careful selection of the catalyst and reaction conditions is necessary to suppress this unwanted polymerization. Furthermore, hydrolysis of the nitrile group to a carboxamide or carboxylic acid can occur, especially under harsh basic or acidic conditions during workup. nih.gov

Strategies for mitigating byproducts include:

Stoichiometric Control: Using a molar excess of β-alanine.

Gradual Addition: Slowly adding acrylonitrile to the reaction mixture to maintain a low concentration of the Michael acceptor.

Catalyst Selection: Employing a mild and selective catalyst.

Purification Techniques: Utilizing chromatographic methods to separate the desired product from byproducts.

Advanced Derivatization Techniques and Functional Group Interconversions

The functional groups present in this compound, namely the secondary amine, the carboxylic acid, and the nitrile, offer multiple sites for further chemical modification.

Selective Hydrolysis of the Nitrile Group to Carboxylate Moieties for Analog Generation

The nitrile group of this compound can be selectively hydrolyzed to a carboxylic acid, yielding N-(2-carboxyethyl)-beta-alanine. This transformation can be achieved under either acidic or basic conditions. libretexts.org However, selective hydrolysis to the amide can also be a competing reaction. The use of specific catalysts, such as certain metal complexes or enzymes (nitrilases), can favor the formation of the carboxylic acid. nih.govfrontiersin.orgrsc.org This derivatization is valuable for creating analogs with altered polarity and chelating properties.

For example, the hydrolysis of nitriles to carboxylic acids can be catalyzed by both acids and bases. libretexts.org Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org Enzymatic hydrolysis using nitrilases offers a mild and selective alternative for this conversion. nih.gov

Design and Synthesis of this compound Conjugates for Research Applications

The carboxylic acid and secondary amine functionalities of this compound are amenable to conjugation with other molecules of interest, such as peptides, fluorophores, or solid supports. Standard peptide coupling reagents can be used to form amide bonds between the carboxylic acid of this compound and an amino group of another molecule. nih.gov

The 2-cyanoethyl protecting group is utilized in the synthesis of nucleotide analogs and peptides. nih.govresearchgate.net For instance, in the synthesis of peptide-oligonucleotide conjugates, protecting groups are crucial to prevent side reactions. mdpi.com The cyanoethyl group can be removed under specific conditions, revealing a primary amine that can be used for further conjugation.

The synthesis of conjugates often involves solid-phase synthesis techniques, where one of the reactants is attached to a solid support. mdpi.com This approach facilitates purification by allowing for the easy removal of excess reagents and byproducts.

Biosynthetic Considerations and Biotransformation Pathways of N 2 Cyanoethyl Beta Alanine

Hypothetical Enzymatic Synthesis and Degradation Routes in Biological Systems

The formation and breakdown of N-(2-Cyanoethyl)-beta-alanine in biological systems are not extensively characterized. However, based on known biochemical reactions, hypothetical pathways can be proposed.

The synthesis of this compound can be envisioned as a Michael-type addition of β-alanine to acrylonitrile (B1666552). While specific enzymes catalyzing this exact reaction are not identified, the enzymatic toolbox of many organisms includes catalysts for analogous transformations. The formation of the N-cyanoethyl bond is a key step. In chemical synthesis, β-alanine can be produced from acrylonitrile via ammoniation and subsequent hydrolysis frontiersin.org.

Enzymes capable of cleaving nitrile groups or related bonds are well-documented, suggesting potential degradation pathways for this compound.

Nitrilases and Amidases : Microorganisms, particularly from the genus Rhodococcus, possess nitrilases and amidases that are active in the biotransformation of β-amino nitriles. researchgate.net These enzymes typically hydrolyze the nitrile group (-C≡N) to a carboxylic acid (-COOH), often proceeding through an amide intermediate (-CONH₂). researchgate.net This suggests a degradative pathway where this compound is first converted to its corresponding amide or acid derivative at the cyanoethyl terminus.

Oxidases : Enzymes such as D-amino acid oxidase have been shown to catalyze the oxidative cyanation of primary amines to form α-aminonitriles, demonstrating enzymatic activity that involves both amine and cyanide functionalities. rsc.org This highlights the capability of oxidases to interact with nitrile-containing compounds.

N-C Bond Cleavage : Studies on related compounds provide evidence for the enzymatic cleavage of the N-cyanoethyl bond. For instance, N-(2-cyanoethyl)-2-phenylethylamine has been investigated as a prodrug that releases 2-phenylethylamine in rat models, implying an in vivo enzymatic mechanism, likely hydrolysis, that cleaves the bond between the nitrogen of the amine and the cyanoethyl group. mdpi.com

The logical metabolic precursors for the biosynthesis of this compound are β-alanine and acrylonitrile. The biological availability of β-alanine is well-established, as it is synthesized in various organisms from precursors like L-aspartate, uracil, or polyamines. nih.govresearchgate.netresearchgate.net Acrylonitrile, however, is primarily a xenobiotic compound.

The metabolic products would depend on the enzymatic pathway involved. Degradation could yield the original precursors or further metabolized forms.

Below is a table outlining the putative precursors and potential metabolic products of this compound in a hypothetical in vitro biological system.

| Compound Class | Compound Name | Role in Pathway | Relevant Enzymatic Process |

| Precursor | β-Alanine | Amino acid backbone | Aza-Michael Addition |

| Precursor | Acrylonitrile | Cyanoethyl group donor | Aza-Michael Addition |

| Product | β-Alanine | Released parent amino acid | Hydrolysis of N-C bond |

| Product | N-(2-Carbamoylethyl)-β-alanine | Amide intermediate | Nitrile Hydratase Activity |

| Product | N-(2-Carboxyethyl)-β-alanine | Acid product | Nitrilase/Amidase Activity |

| Product | Malonic semialdehyde | Product of β-alanine catabolism | Transamination nih.gov |

Exploration of this compound in Non-Mammalian Biological Models

While direct studies on this compound in non-mammalian systems are scarce, the metabolic capabilities of microbes and plants allow for informed hypotheses regarding its potential role and transformation.

There is no direct evidence to suggest that this compound is a natural metabolite in microorganisms. However, microbial enzyme systems demonstrate a clear potential to process such a compound if introduced into their environment.

Rhodococcus Species : Strains like Rhodococcus sp. R312 and Rhodococcus erythropolis are known to biotransform N-protected β-amino nitriles into their corresponding amides and acids. researchgate.net This suggests that if this compound were present, these microbes could hydrolyze its nitrile group. researchgate.net

Pseudomonas Species : A catabolic pathway for β-alanine has been characterized in Pseudomonas sp. strain AAC, involving a highly promiscuous ω-transaminase and a dehydrogenase. nih.gov This indicates that the β-alanine portion of the molecule could be readily metabolized and funneled into central metabolism by certain bacteria.

The role in microbial systems would likely be one of catabolism, either as a nitrogen or carbon source, or as part of a detoxification pathway for xenobiotic nitriles.

The direct significance of this compound in plant physiology has not been established. However, its precursor, β-alanine, is a molecule of considerable importance in plants. nih.govresearchgate.net

Role of β-Alanine : β-Alanine is a non-proteinogenic amino acid that accumulates in many plant species as a response to various abiotic stresses, including drought, hypoxia, temperature extremes, and heavy metal exposure. nih.govnih.govmdpi.com It serves as a precursor for the synthesis of pantothenate (vitamin B5) and, consequently, Coenzyme A, which is fundamental to primary metabolism. researchgate.netnih.gov Furthermore, β-alanine can be converted into protective compounds such as the osmoprotectant β-alanine betaine. nih.govresearchgate.netresearchgate.net

Hypothetical Role : Plants are known to synthesize a vast array of over 250 non-proteinogenic amino acids, many of which are involved in defense and stress response. nih.govresearchgate.net It is plausible that if exposed to acrylonitrile, plants could employ their enzymatic machinery to conjugate it with β-alanine, a readily available stress-related molecule, as a detoxification mechanism. This would be analogous to other conjugation reactions that plants use to neutralize xenobiotics.

Given the established role of β-alanine in stress mitigation, any derivative like this compound, if formed, would likely be linked to the plant's broader stress response and detoxification pathways. mdpi.com

Comparative Biotransformation Studies Across Diverse Organisms (excluding human/clinical models)

A comparative analysis suggests that different organisms might employ distinct strategies to metabolize this compound, reflecting their unique enzymatic repertoires and metabolic priorities. The primary routes of transformation appear to be either cleavage of the N-C bond or hydrolysis of the terminal nitrile group.

The table below provides a comparative overview of the hypothetical biotransformation pathways in different non-mammalian organisms based on studies of related compounds.

| Organism Group | Key Enzymes/Pathways | Primary Biotransformation Route | Potential Products | References |

| Microbes (e.g., Rhodococcus) | Nitrilase, Amidase | Hydrolysis of the nitrile group | N-(2-Carbamoylethyl)-β-alanine, N-(2-Carboxyethyl)-β-alanine | researchgate.net |

| Microbes (e.g., Pseudomonas) | ω-Transaminase, Dehydrogenase | Catabolism of the β-alanine moiety (after potential initial modification) | Malonic semialdehyde, Acetyl-CoA | nih.gov |

| Plants | General amino acid modifying enzymes, Conjugating enzymes | Detoxification via conjugation (formation); potential for further metabolism of either moiety | Likely sequestration as a conjugate; potential for degradation similar to other pathways | nih.govresearchgate.netnih.gov |

| Animals (Rat model) | Unspecified hydrolases/oxidases | Cleavage of the N-C bond (based on N-(2-cyanoethyl)-2-phenylethylamine) | β-Alanine and a cyanoethyl metabolite | mdpi.com |

This comparison highlights a key mechanistic divergence: microbial systems like Rhodococcus appear primed to attack the nitrile functionality, whereas evidence from a rodent model suggests a pathway that liberates the parent amine by cleaving the N-C bond. researchgate.netmdpi.com Plants, with their extensive secondary metabolism, might primarily sequester the compound or metabolize it through pathways similar to those found in other eukaryotes.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Isomer Differentiation in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of N-(2-Cyanoethyl)-beta-alanine. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. oup.com This capability is fundamental for confirming the identity of the compound in research samples and distinguishing it from other molecules with the same nominal mass.

A primary challenge in the analysis of small molecules like this compound is the potential presence of structural isomers, which have identical elemental compositions and thus the same exact mass. The differentiation of these isomers is critical for accurate biological and chemical studies. For instance, in the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA), HRMS is crucial for distinguishing it from its isomers such as N-(2-aminoethyl)glycine (AEG) and 2,4-diaminobutyric acid (DAB). mdpi.comnih.govnih.gov This is achieved by coupling HRMS with a separation technique like liquid chromatography and analyzing the fragmentation patterns (MS/MS spectra). Each isomer produces a unique set of fragment ions, creating a structural fingerprint that allows for unambiguous identification. mdpi.com

For this compound, HRMS would be essential to differentiate it from potential isomers that could interfere with analysis. By providing an exact mass for the parent ion and its characteristic fragments, HRMS ensures confident identification. nih.gov

Table 1: Potential Isomers of this compound and the Role of HRMS

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Structural Difference from this compound | HRMS Differentiation Method |

| This compound | C6H10N2O2 | 142.0742 | - | Reference Compound |

| 3-(3-Cyanopropylamino)acetic acid | C6H10N2O2 | 142.0742 | Positional isomer; cyano group on a propyl chain attached to glycine | Comparison of fragmentation patterns (MS/MS) |

| 2-Amino-2-(cyanomethyl)butanoic acid | C6H10N2O2 | 142.0742 | Positional isomer; different carbon skeleton | Comparison of fragmentation patterns (MS/MS) |

| N-Cyanomethyl-GABA | C6H10N2O2 | 142.0742 | Positional isomer; cyanomethyl group on gamma-aminobutyric acid | Comparison of fragmentation patterns (MS/MS) |

This table is illustrative and lists plausible isomers. The monoisotopic mass is calculated for the neutral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of this compound in solution. auremn.org.br Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom, confirming the compound's fundamental covalent structure.

For a more in-depth analysis, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the ethyl and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the cyanoethyl group and the beta-alanine (B559535) nitrogen. ipb.pt

Beyond structural confirmation, NMR is uniquely suited for studying the three-dimensional conformation of the molecule in solution. auremn.org.brmiami.edu The molecule's flexibility arises from rotation around several single bonds. The magnitude of the three-bond proton-proton coupling constants (³JHH) can be used to determine the dihedral angles and thus the preferred rotamer populations. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing critical information about the molecule's folded state and potential intramolecular interactions.

Table 2: Key NMR Parameters for Conformational Analysis of this compound

| NMR Parameter | Information Provided | Relevance to this compound |

| Chemical Shifts (δ) | Electronic environment of each nucleus | Confirms the presence of functional groups (cyano, carboxylic acid, secondary amine) and the alkyl chains. |

| Coupling Constants (J) | Through-bond connectivity and dihedral angles | ³JHH values are used to determine the preferred staggered conformations (gauche vs. anti) of the C-C bonds in the backbone. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å) | Can reveal folding of the molecule, such as interactions between the cyanoethyl tail and the beta-alanine core. |

| Temperature Dependence of δ | Information on hydrogen bonding and conformational equilibria | Changes in chemical shifts with temperature can indicate the presence of intramolecular hydrogen bonds and shifts in the conformational equilibrium. auremn.org.br |

Development of Sophisticated Chromatographic Methods for Separation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of this compound in complex matrices. nih.gov These methods combine the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. anaquant.com

Method development typically involves reverse-phase (RP) chromatography, using a C18 or similar column to separate the compound from other matrix components based on hydrophobicity. sielc.comsielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. sielc.comsielc.com

For highly polar compounds like amino acids, pre-column derivatization is often employed to enhance chromatographic retention and increase ionization efficiency in the mass spectrometer. mdpi.com Reagents like 6-aminoquinoly-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethyl chloroformate (FMOC) react with the amine group, making the molecule more hydrophobic and more readily ionized. mdpi.comnih.gov

Quantification is achieved using the mass spectrometer in Selected Reaction Monitoring (SRM) mode. anaquant.com In this mode, a specific precursor ion (corresponding to the derivatized or underivatized this compound) is selected, fragmented, and a specific product ion is monitored. This precursor/product ion pair, known as a transition, is highly specific to the target compound, minimizing interferences and enabling detection at very low concentrations. nih.govanaquant.com

Table 3: Example Parameters for LC-MS/MS Analysis

| Parameter | Description | Example for this compound Analysis |

| Chromatography | ||

| Column | Stationary phase used for separation | Reverse-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Aqueous component | Water + 0.1% Formic Acid |

| Mobile Phase B | Organic component | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | Speed of mobile phase | 0.3 mL/min |

| Mass Spectrometry | ||

| Ionization Mode | Method to generate ions | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | MS scan type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | Mass of the parent molecule selected | m/z of [M+H]⁺ |

| Product Ion (Q3) | Mass of a specific fragment after collision | m/z of a characteristic fragment |

This table provides typical starting parameters that would be optimized for a specific application.

Gas Chromatography with an Electron-Capture Detector (GC-ECD) is a highly sensitive technique used for detecting compounds with electronegative functional groups, such as halogens, nitro groups, and nitriles. measurlabs.comscioninstruments.com The cyano (nitrile) group in this compound makes it a theoretical candidate for GC-ECD analysis.

However, due to its amino acid nature, this compound is non-volatile and thermally unstable, making it unsuitable for direct GC analysis. Therefore, a critical prerequisite is a derivatization step to convert the molecule into a volatile and thermally stable form. A common two-step derivatization strategy for amino acids involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by reacting it with an alcohol in acidic conditions.

Acylation: The secondary amine is acylated using a reagent that also enhances the electron-capturing properties of the molecule, such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA).

The resulting derivative is sufficiently volatile for GC separation. The ECD detector is extremely sensitive to the fluorine atoms introduced during acylation and to the inherent electron-capturing ability of the cyano group, allowing for the detection of the compound at ultra-trace levels. measurlabs.comantpedia.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged and polar compounds like amino acids in complex aqueous samples. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.com

This compound, being an amino acid, is amphoteric and will carry a positive, negative, or neutral charge depending on the pH of the background electrolyte (BGE) buffer. This property allows for its direct analysis without the need for derivatization. nih.gov

In Capillary Zone Electrophoresis (CZE) , the most common mode of CE, analytes are separated in an open capillary filled with a BGE. mdpi.com By selecting a BGE with a low pH, this compound will be protonated and carry a net positive charge, migrating as a cation. Conversely, at a high pH, it will be deprotonated and migrate as an anion.

Micellar Electrokinetic Chromatography (MEKC) , a variant of CE, can be used to separate neutral molecules or to improve the separation of charged analytes by adding a surfactant to the BGE.

CE offers several advantages, including high separation efficiency, short analysis times, and extremely small sample volume requirements (nanoliter range). nih.govmdpi.com It has been successfully applied to the analysis of various non-protein amino acids and related compounds in biological and environmental samples. nih.govresearchgate.net

Molecular Mechanisms of Action and Biochemical Interactions Non Clinical/non Therapeutic Focus

In Vitro Investigations of Molecular Targets and Enzyme Modulation

Comprehensive in vitro studies to identify specific molecular targets and to characterize the modulatory effects of N-(2-Cyanoethyl)-beta-alanine on enzymes are not well-documented.

Ligand Binding Studies with Purified Enzymes or Receptors in Cell-Free Systems

No specific data from ligand binding studies of this compound with purified enzymes or receptors in cell-free systems have been found. Such studies are crucial for determining the binding affinity and specificity of a compound to its molecular targets.

Modulation of Enzymatic Activities in Reconstituted Biochemical Pathways

There is a lack of available information regarding the effects of this compound on the enzymatic activities within reconstituted biochemical pathways. These types of studies would be essential to understand how the compound influences metabolic or signaling cascades at a molecular level.

Cellular Signaling Pathway Analysis in Model Systems

The influence of this compound on cellular signaling pathways in model systems remains an area with minimal research.

Effects on Intracellular Biochemical Cascades in Cultured Cell Lines (non-human)

Interactions with Transport Systems or Channels in Isolated Biological Preparations

There is no specific information available on the direct interaction of this compound with transport systems or ion channels in isolated biological preparations. Beta-alanine (B559535) itself is known to interact with transporters for taurine (B1682933) and GABA, which can lead to competitive inhibition of the uptake of these other substances. mdpi.com However, whether this compound retains, alters, or loses this capability is not documented.

Elucidation of Biological Roles in Model Organisms (e.g., fungi, bacteria, insects)

The specific biological roles of this compound in model organisms like fungi, bacteria, and insects have not been elucidated in the available scientific literature. While the roles of beta-alanine are better understood in some organisms, particularly insects, this knowledge cannot be directly extrapolated to its N-(2-cyanoethyl) derivative.

In insects, beta-alanine is a crucial precursor for the synthesis of N-β-alanyldopamine (NBAD), a compound essential for the sclerotization (hardening) and melanization (pigmentation) of the insect cuticle. nih.gov It also plays a role in neurotransmitter inactivation in the insect eye. nih.gov The metabolic pathways for beta-alanine synthesis in insects, such as the decarboxylation of aspartate, have been studied. nih.gov However, there is no evidence to suggest that this compound plays a similar role or is even a naturally occurring metabolite in these organisms.

Similarly, while some fungi and bacteria can produce or metabolize beta-alanine as part of their primary or secondary metabolism, a specific role for this compound has not been identified. biorxiv.orgmdpi.com

Theoretical and Computational Chemistry Approaches to N 2 Cyanoethyl Beta Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-Cyanoethyl)-beta-alanine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Computational analyses suggest that the molecule will adopt conformations that minimize steric hindrance between the cyanoethyl group and the beta-alanine (B559535) backbone. researchgate.net

A conformational analysis of this compound would likely reveal several low-energy conformers. The flexibility of the ethyl chain and the rotational freedom around the C-C and C-N bonds of the beta-alanine moiety allow for a complex potential energy surface. Studies on similar molecules, such as β-alanine itself and its derivatives, have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. acs.org In the case of this compound, the nitrogen of the cyano group and the oxygen atoms of the carboxyl group could potentially act as hydrogen bond acceptors, influencing the orientation of the side chain relative to the backbone. DFT studies on related compounds like N-(2-cyanoethyl)-N-butylaniline have successfully employed methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate structural properties and intramolecular interactions. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations

| Computational Method | Basis Set | Typical Applications |

| B3LYP | 6-31G* | Geometry optimization, Vibrational frequencies |

| B3LYP | 6-311++G(d,p) | More accurate geometry, Electronic properties, NMR shifts nih.gov |

| CAM-B3LYP | 6-311++G(d,p) | Long-range corrected properties, Electronic spectra nih.gov |

| M06-2X | 6-311+G(d,p) | Thermochemistry, Kinetics, Non-covalent interactions |

This table represents common methods used for similar molecules; specific choices may vary based on the property of interest.

Computational methods are also invaluable for studying the thermodynamics and kinetics of reactions involving this compound. For instance, the synthesis of this compound often involves the Michael addition of β-alanine to acrylonitrile (B1666552). DFT calculations can model the reaction pathway, identifying the transition state structure and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility and rate. The calculated Gibbs free energy change (ΔG) for the reaction indicates its spontaneity.

Furthermore, the hydrolysis of the cyano group to a carboxylic acid or an amide is a potential transformation of this compound. Computational studies can elucidate the mechanism of this hydrolysis under acidic or basic conditions, comparing the energetic barriers for different pathways. Ab initio molecular dynamics simulations on β-alanine cations have demonstrated the utility of such methods in studying fragmentation pathways and reaction dynamics. aip.org These approaches could be applied to understand the stability and degradation of this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for understanding the properties of a single molecule or a small molecular system, molecular modeling and dynamics simulations allow for the study of larger systems and longer timescales, providing insights into the behavior of this compound in a more complex environment.

While specific biological targets for this compound are not extensively documented in the public domain, molecular docking simulations could be employed to hypothesize potential interactions. If, for example, a protein binding site is suspected, the optimized 3D structure of this compound obtained from DFT calculations can be docked into the active site of the protein. The scoring functions used in docking programs would then predict the binding affinity and the most likely binding pose.

The cyanoethyl group and the beta-alanine backbone offer several possibilities for interactions, including hydrogen bonding (from the carboxylic acid and the secondary amine) and electrostatic interactions (from the polar cyano group). These features could be key to its interaction with a biological receptor.

The conformational flexibility of this compound is significant, and its behavior in solution is of great interest. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different solvents. By simulating the molecule's movement over time, MD can reveal the most populated conformations and the transitions between them.

The inclusion of explicit solvent molecules in the simulation is crucial for accurately modeling solvation effects. The interaction of the polar functional groups of this compound with water molecules, for example, will significantly influence its conformational preferences compared to the gas phase. Computational studies on β-alanine have shown that polarizable continuum models (PCM) can also effectively capture the balance between intramolecular hydrogen bonding and preferential solvation. acs.org Such an approach, combined with MD simulations, would provide a comprehensive picture of the conformational behavior of this compound in a solvated environment.

Structure-Activity Relationship (SAR) Modeling for Chemical Derivatives (focused on fundamental chemical activity rather than pharmaceutical efficacy)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their activity. For this compound, SAR studies would focus on how modifications to its structure affect its fundamental chemical properties and reactivity.

For instance, derivatives could be synthesized by modifying the cyanoethyl group, the beta-alanine backbone, or by substituting the hydrogen on the secondary amine. DFT calculations could then be performed on this series of virtual or synthesized compounds to compute various molecular descriptors.

Table 2: Examples of Molecular Descriptors for SAR/QSAR Studies

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |

| Steric | Molecular volume, Surface area, Principal moments of inertia | Size and shape effects on interactions |

| Thermodynamic | Enthalpy of formation, Gibbs free energy of solvation | Stability, Solubility |

By analyzing the correlation between these descriptors and an observed chemical activity (e.g., reaction rate, binding affinity to a model system), a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired chemical properties. Studies on β-alanine substituted sulfonamides have successfully used DFT-calculated quantum chemical descriptors to understand structure-activity relationships. figshare.com

Future Directions and Emerging Research Paradigms for N 2 Cyanoethyl Beta Alanine

Integration with Systems Biology and Omics Technologies for Holistic Biochemical Analysis

No research is available that details the integration of N-(2-Cyanoethyl)-beta-alanine with systems biology or omics technologies.

Development of Novel Research Probes and Chemical Tools for Mechanistic Studies

There is no available information on the development of research probes or chemical tools derived from or targeting this compound for mechanistic studies.

Exploration of Untapped Biochemical Pathways and Chemical Reactivity in Advanced Research Settings

The biochemical pathways involving this compound and its specific chemical reactivity in advanced research settings have not been documented.

Interdisciplinary Research Integrating Synthesis, Biology, and Computational Approaches

There are no published interdisciplinary studies that integrate the synthesis, biological evaluation, and computational analysis of this compound.

Due to the lack of specific data for this compound, a data table of chemical compounds mentioned in this context cannot be generated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Cyanoethyl)-beta-alanine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of beta-alanine with acrylonitrile under controlled pH (8–10) and temperature (25–40°C). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/methanol eluent) is recommended. Characterization using -NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity . Optimization studies suggest adjusting stoichiometric ratios (e.g., 1:1.2 beta-alanine to acrylonitrile) and reaction time (6–12 hours) to maximize yield (>75%) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns achieves high sensitivity (LOD: 0.1 ng/mL) in biological samples. Isotope-labeled internal standards (e.g., -beta-alanine derivatives) improve precision. For environmental samples, solid-phase extraction (SPE) coupled with HPLC-UV detection (λ = 210 nm) is effective .

Advanced Research Questions

Q. How does the cyanoethyl substituent influence the compound’s stability and reactivity under physiological conditions?

- Methodological Answer : The cyanoethyl group introduces steric hindrance and electron-withdrawing effects, reducing hydrolysis rates compared to unmodified beta-alanine. Accelerated stability testing (40°C, 75% humidity) over 30 days, monitored via LC-MS, reveals <5% degradation. Computational studies (DFT) predict nucleophilic attack at the cyano group as a key degradation pathway, validated by trapping experiments with thiols .

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in half-life (e.g., 10 vs. 30 days in aquatic systems) may stem from variable microbial communities. Metagenomic analysis of water samples identifies degradative pathways (e.g., nitrilase activity). Controlled microcosm studies with standardized OECD 301B protocols are recommended to harmonize data .

Q. What experimental strategies elucidate the metabolic fate of this compound in model organisms?

- Methodological Answer : Radiolabeled -N-(2-Cyanoethyl)-beta-alanine tracer studies in rodents, followed by autoradiography and metabolite profiling (LC-MS), reveal urinary excretion as the primary route (>80%). In vitro hepatocyte assays identify cytochrome P450-mediated oxidation of the cyano group to carboxylic acid derivatives, confirmed by NMR .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for comparing the bioactivity of this compound with structural analogs?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) of IC values from enzyme inhibition assays highlights structural determinants of activity. Dose-response curves should be analyzed using nonlinear regression (four-parameter logistic model) to calculate potency and efficacy metrics .

Q. How should researchers address potential biases in studies investigating the neurotoxic effects of this compound?

- Methodological Answer : Implement blinded histopathological assessments and use positive controls (e.g., known neurotoxins) to validate assay sensitivity. Meta-analyses of existing data should employ GRADE criteria to evaluate study quality, focusing on sample size, dose relevance, and endpoint consistency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.